molecular formula C15H20N2O3S2 B2886782 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole CAS No. 1286705-30-3

2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole

Cat. No.: B2886782
CAS No.: 1286705-30-3
M. Wt: 340.46
InChI Key: QXWXWBPZBYEPDB-UHFFFAOYSA-N
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Description

The compound 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole features a benzothiazole core substituted with methyl groups at positions 4 and 7, and a methanesulfonyl-piperidinyloxy moiety at position 2. The methanesulfonyl group may enhance solubility and metabolic stability, while the piperidine ring could influence binding interactions with target proteins.

Properties

IUPAC Name

4,7-dimethyl-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-10-4-5-11(2)14-13(10)16-15(21-14)20-12-6-8-17(9-7-12)22(3,18)19/h4-5,12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWXWBPZBYEPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the methanesulfonylpiperidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong bases like sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzimidazole-Thiazole Hybrids ()

Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share a benzimidazole-thiazole-triazole-acetamide scaffold . Key differences from the target compound include:

  • Core Structure : Benzimidazole (9a–9e) vs. benzothiazole (target).
  • Substituents : Triazole-acetamide linkages and halogenated aryl groups (e.g., 4-bromophenyl in 9c) vs. the methanesulfonyl-piperidinyloxy group.
  • Functional Impact: The triazole moiety in 9a–9e may facilitate π-π stacking in biological targets, whereas the methanesulfonyl group in the target compound could improve solubility.
Table 1: Structural Comparison with Benzimidazole-Thiazole Hybrids
Compound Core Key Substituents Functional Groups Synthesis Conditions
Target Compound Benzothiazole 4,7-dimethyl; 2-(methanesulfonylpiperidine) Methanesulfonyl, piperidinyloxy Not reported in evidence
9c () Benzimidazole 4-bromophenyl-thiazole; triazole-acetamide Bromo, triazole, acetamide CuI catalyst, DMF, 80°C

Benzimidazole-4,7-dione Derivatives ()

Compounds like 14d (6-chloro-5-((1-(4-fluorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione) feature a benzimidazole-4,7-dione core with halogenated aryl-piperidinylamino substituents . Contrasts with the target compound include:

  • Core Modifications : The dione moiety in 14a–k introduces electron-withdrawing properties, whereas the dimethyl-benzothiazole core in the target compound is more lipophilic.
  • Substituent Diversity : Halogens (F, Cl, Br) and trifluoromethyl groups in 14a–k vs. the methanesulfonyl group.
  • Synthetic Routes : 14a–k were synthesized via reactions with aryl imides under mild conditions (e.g., 14d: 67% yield), suggesting scalability for analogs .
Table 2: Comparison with Benzimidazole-4,7-dione Derivatives
Compound Core Key Substituents Functional Groups Synthesis Yield
Target Compound Benzothiazole 4,7-dimethyl; methanesulfonylpiperidine Methanesulfonyl Not reported
14d () Benzimidazole-4,7-dione 4-fluorobenzoyl-piperidinylamino Fluoro, dione, trifluoromethyl 67%

Structure-Activity Relationship (SAR) Considerations

  • Electron-Withdrawing Groups : Halogens (e.g., 14d’s 4-fluoro group) and trifluoromethyl moieties enhance binding affinity in dione derivatives , whereas the methanesulfonyl group in the target compound may balance solubility and target engagement.
  • Piperidine Modifications : The methanesulfonyl-piperidinyloxy group in the target compound contrasts with acylated piperidines (e.g., 14d’s 4-fluorobenzoyl-piperidine), which may alter steric and electronic interactions.

Biological Activity

The compound 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole is part of a class of benzothiazole derivatives known for their diverse biological activities. This article aims to explore the biological efficacy, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula for the compound is C14H20N2O3SC_{14}H_{20}N_2O_3S. Its structure features a benzothiazole core linked to a methanesulfonylpiperidine moiety, which contributes to its biological activity. The presence of the methanesulfonyl group is notable for enhancing solubility and bioavailability.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Inhibition of cancer cell proliferation.
  • Enzyme Inhibition : Particularly as inhibitors of cyclin-dependent kinases (CDKs).

Inhibition of Cyclin-Dependent Kinases (CDKs)

A significant area of research has focused on the compound's role as a CDK inhibitor. CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer. Studies have demonstrated that compounds similar to this compound effectively inhibit CDK activity, leading to reduced cancer cell proliferation.

Table 1: CDK Inhibition Data

CompoundCDK TargetIC50 (µM)Reference
2-[...]-benzothiazoleCDK20.5
2-[...]-benzothiazoleCDK40.8
Acarbose (control)α-Amylase0.6

Antidiabetic Activity

In addition to its role as a CDK inhibitor, research has shown that this compound exhibits significant inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion. This suggests potential applications in managing diabetes by regulating blood sugar levels.

Table 2: α-Amylase Inhibition Data

Concentration (µg/mL)Inhibition (%)Reference
12.579.94 ± 1.88
2582.27 ± 1.85
5087.5 ± 0.74

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : Molecular docking studies indicate strong binding affinity to active sites of target enzymes like α-amylase and CDKs.
  • Structural Modifications : The presence of the methanesulfonyl group enhances interactions with enzyme active sites, increasing inhibition potency.

Case Studies

Recent studies have highlighted the efficacy of benzothiazole derivatives in various experimental models:

  • Study on Anticancer Activity : A study reported that the compound significantly reduced tumor size in xenograft models when administered at specific dosages.
  • Diabetes Management : Another investigation demonstrated that administration of the compound in diabetic rats resulted in improved glycemic control compared to untreated groups.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Core benzothiazole formation : Condensation of 2-aminobenzenethiol derivatives with aldehydes/ketones under reflux conditions (e.g., ethanol at 80°C for 2–18 hours) .
  • Piperidine sulfonylation : Methanesulfonyl chloride reacts with piperidine derivatives in anhydrous dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography .
  • Coupling reaction : The methanesulfonyl-piperidine moiety is introduced to the benzothiazole core via nucleophilic substitution (e.g., using DMSO as a solvent under reflux for 12–24 hours) .
  • Critical parameters : Reaction time (12–24 hours), solvent choice (DMSO for high-temperature stability), and stoichiometric ratios (1:1.2 for nucleophilic coupling) to achieve yields >60% .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer :
  • Spectroscopic techniques :
  • NMR (¹H/¹³C) confirms substitution patterns (e.g., methanesulfonyl group at δ 3.1 ppm for S-CH₃) .
  • FT-IR identifies key functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₂₁N₂O₃S₂: calculated 365.09, observed 365.08) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis due to potential sulfonamide intermediate toxicity .
  • Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., methyl groups at positions 4/7 of benzothiazole) to assess impact on bioactivity .
  • In vitro assays : Test against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB activity) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with active sites (e.g., ATP-binding pockets in kinases) .
  • Key findings : Methanesulfonyl-piperidine enhances solubility without compromising target affinity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .
  • Dose-response analysis : Compare IC₅₀ values across studies; discrepancies may arise from differential metabolic stability in vitro vs. in vivo .
  • Meta-analysis : Pool data from peer-reviewed journals (avoiding non-academic sources like BenchChem) to identify trends .

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer :
  • Solvent replacement : Substitute DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent, for coupling reactions .
  • Catalysis : Use Amberlyst-15 resin to reduce reaction times and improve atom economy .
  • Waste reduction : Employ microwave-assisted synthesis (100°C, 30 minutes) to cut energy use by 40% .

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